N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE
Description
N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodiazole ring, a nitrophenyl group, and a sulfonamide moiety
Properties
IUPAC Name |
N-[2-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitroanilino]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-15-6-9-17(10-7-15)33(30,31)24-13-12-23-16-8-11-20(27(28)29)21(14-16)32-22-25-18-4-2-3-5-19(18)26-22/h2-11,14,23-24H,12-13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHDGTDBVNTYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound.
Introduction of the Sulfanyl Group: The benzodiazole ring is then functionalized with a sulfanyl group using thiolating agents.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitrophenyl group is then converted to an amino group through reduction, typically using hydrogen gas and a palladium catalyst.
Coupling Reaction: The amino group is coupled with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it suitable for use in organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: The sulfonamide moiety is known for its antimicrobial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Pharmaceuticals: Potential use in the development of new drugs due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzodiazole ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: Used as a ligand in metal complexes.
Flubendiamide: An insecticide with a similar sulfonamide structure.
Dichloroaniline: An aniline derivative with similar functional groups.
Uniqueness
N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzodiazole ring, nitrophenyl group, and sulfonamide moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
